molecular formula C8H22Cl2N2 B15191382 Tetramethyldiaminobutane dihydrochloride CAS No. 78204-83-8

Tetramethyldiaminobutane dihydrochloride

Katalognummer: B15191382
CAS-Nummer: 78204-83-8
Molekulargewicht: 217.18 g/mol
InChI-Schlüssel: KUFSMRWXZRFVNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetramethyldiaminobutane dihydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of 1,4-diaminobutane with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

1,4-diaminobutane+4CH3IN1,N1,N4,N4-tetramethyl-1,4-butanediamine+4NaI\text{1,4-diaminobutane} + 4 \text{CH}_3\text{I} \rightarrow \text{N1,N1,N4,N4-tetramethyl-1,4-butanediamine} + 4 \text{NaI} 1,4-diaminobutane+4CH3​I→N1,N1,N4,N4-tetramethyl-1,4-butanediamine+4NaI

The resulting tetramethyldiaminobutane is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Tetramethyldiaminobutane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of tetramethyldiaminobutane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a competitive inhibitor or activator, depending on the specific target and pathway involved. Its effects are mediated through binding to active sites or allosteric sites, leading to modulation of biological activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Tetramethyldiaminobutane dihydrochloride is unique due to its specific structural configuration and the presence of the dihydrochloride salt, which imparts distinct physicochemical properties and reactivity compared to its analogs .

Eigenschaften

CAS-Nummer

78204-83-8

Molekularformel

C8H22Cl2N2

Molekulargewicht

217.18 g/mol

IUPAC-Name

N,N,N',N'-tetramethylbutane-1,4-diamine;dihydrochloride

InChI

InChI=1S/C8H20N2.2ClH/c1-9(2)7-5-6-8-10(3)4;;/h5-8H2,1-4H3;2*1H

InChI-Schlüssel

KUFSMRWXZRFVNM-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCCN(C)C.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.